molecular formula C7H6FNO2 B108573 3-Fluoro-4-nitrotoluene CAS No. 128446-34-4

3-Fluoro-4-nitrotoluene

Cat. No.: B108573
CAS No.: 128446-34-4
M. Wt: 155.13 g/mol
InChI Key: WZMOWQCNPFDWPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-4-nitrotoluene can be synthesized through a nitration reaction of 4-fluorotoluene. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction mixture is carefully monitored to maintain optimal reaction conditions, including temperature and reagent concentrations. The product is then purified through crystallization or distillation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-nitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

3-Fluoro-4-nitrotoluene serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow for modifications that enhance drug efficacy, particularly in developing treatments for bacterial infections and cancer.

Case Study: Antitubercular Activity

A study synthesized derivatives of this compound, specifically 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds. These derivatives exhibited potent antitubercular activities against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/mL. The most effective derivative had an MIC of 4 μg/mL against both drug-sensitive and rifampin-resistant strains .

Compound IDStructureMIC (μg/mL)
3m2-(3-Fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide4
3a-16
3b-32
3e-64

Material Science

In material science, this compound is utilized in the production of specialty polymers and resins. These materials are essential for creating high-performance products in electronics and automotive industries.

Application Example: Specialty Polymers

The compound is used to synthesize polymers that exhibit enhanced thermal stability and mechanical properties, making them suitable for advanced engineering applications.

Agricultural Chemicals

The compound plays a vital role in developing agrochemicals, including herbicides and insecticides. Its application in this field aims to provide effective pest control solutions while minimizing environmental impact.

Research Insights

Studies indicate that derivatives of this compound can lead to the development of new agrochemical agents with improved efficacy and reduced toxicity to non-target organisms .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in various analytical methods. It aids researchers in accurately measuring and analyzing chemical compounds across different samples.

Example: Standardization in Chromatography

The compound is frequently used as a reference standard in chromatographic techniques, allowing for precise quantification of related compounds in complex mixtures .

Research in Organic Synthesis

As a building block in organic synthesis, this compound enables chemists to create complex molecules with precision. This capability is crucial for developing new materials and compounds across various sectors.

Synthesis Techniques

The compound can be synthesized through nitration reactions involving 4-fluorotoluene using concentrated nitric acid and sulfuric acid under controlled conditions. This method has been shown to yield high conversion rates and selectivity .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-nitrotoluene is primarily related to its role as an intermediate in the synthesis of biologically active compounds. For example, in the synthesis of IκB kinase inhibitors, the compound interacts with specific molecular targets and pathways involved in the regulation of inflammation and immune responses .

Comparison with Similar Compounds

Comparison: 3-Fluoro-4-nitrotoluene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers a balance of electronic effects from the fluorine and nitro groups, making it a versatile intermediate for various synthetic applications .

Biological Activity

3-Fluoro-4-nitrotoluene (C₇H₆FNO₂) is a compound of significant interest in medicinal chemistry due to its biological activities. This article explores its synthesis, biological evaluation, and potential applications, supported by data tables and case studies.

  • Molecular Formula : C₇H₆FNO₂
  • Molecular Weight : 155.13 g/mol
  • Melting Point : 54 °C
  • Boiling Point : 98 °C
  • Flash Point : 110 °C

The compound is characterized by the presence of a fluorine atom and a nitro group on the aromatic ring, which influences its reactivity and biological properties.

Synthesis and Nitration Studies

This compound can be synthesized through regioselective nitration of 3-fluorotoluene using solid acid catalysts. Studies show that this method yields high conversion rates and selectivity, making it an efficient process for producing nitro derivatives under mild conditions .

Table 1: Nitration Yields of this compound

CatalystTemperature (°C)Conversion (%)Selectivity (%)
H-beta60>7930
Fe/Mo/SiO₂905567

Antitubercular Activity

Research has demonstrated that derivatives of this compound exhibit potent antitubercular activity. A study synthesized a series of compounds based on this scaffold, revealing Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/mL against Mycobacterium tuberculosis H37Rv. The most potent derivative had an MIC of 4 μg/mL, indicating strong efficacy against both drug-sensitive and rifampin-resistant strains .

Table 2: Antitubercular Activity of Derivatives

Compound IDStructureMIC (μg/mL)
3m2-(3-Fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide4
3a-16
3b-32
3e-64

The biological activity of this compound is attributed to its ability to interact with various cellular targets. It has been implicated in enzyme inhibition studies, particularly regarding its effects on cell signaling pathways and gene expression. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may disrupt cellular functions.

Case Studies and Applications

  • Antimicrobial Potential : In addition to its antitubercular properties, studies have indicated potential antimicrobial effects against various pathogens, suggesting broader applications in infectious disease treatment.
  • Cancer Research : Investigations into the anticancer properties of related compounds have shown promise, with some derivatives demonstrating cytotoxic effects on tumor cell lines without significant toxicity to normal cells .

Q & A

Q. What are the key physicochemical properties of 3-Fluoro-4-nitrotoluene critical for experimental design?

Basic Question
this compound (C₇H₆FNO₂, MW 155.13 g/mol, CAS 446-34-4) is a fluorinated nitroaromatic compound with a melting point of 54–56°C and a boiling point of 97–98°C at 3 mmHg . Its molecular structure includes a methyl group, fluorine, and nitro substituents on the benzene ring, influencing reactivity in electrophilic substitution reactions. The compound’s low water solubility and stability under acidic conditions necessitate inert atmospheres (e.g., nitrogen) during reactions .

Q. How can researchers verify the purity of this compound using chromatographic methods?

Basic Question
Reverse-phase HPLC with a FluoroSep-RP FO column (30 cm × 4.6 mm) and a mobile phase of 60% methanol/40% water (2 mL/min flow rate) effectively separates this compound from structural analogs. Retention times and UV-Vis detection (λ = 254 nm) are used for quantification . Pre-column derivatization is unnecessary due to its strong UV absorption.

Q. What synthetic routes utilize this compound as a precursor for benzimidazole derivatives?

Advanced Question
this compound serves as a starting material for synthesizing 1,2,6-trisubstituted benzimidazoles. In a two-step process:

N-Alkylation : Microwave-assisted reaction with phenylethylamine (1.5 eq) and K₂CO₃ (1.8 eq) at 83°C yields N-substituted 2-nitro-4-methyl-anilines with >98% efficiency .

Cyclization : Reaction with aldehydes (e.g., benzaldehyde) under acidic conditions forms benzimidazoles. Optimization requires controlling stoichiometry (1:1.2 for aldehyde) and refluxing in ethanol for 6 hours .

Q. How do steric and electronic effects influence regioselectivity in reactions involving this compound?

Advanced Question
The fluorine atom’s strong electron-withdrawing effect directs electrophilic attacks to the meta position relative to the nitro group. Computational studies (e.g., DFT) show that the methyl group’s steric hindrance further reduces reactivity at the ortho position. For example, nitration or halogenation favors the 5-position of the benzene ring .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Basic Question
The compound is classified as a Category 4.3 hazardous material (dangerous when wet). Key protocols include:

  • Storage : In airtight containers away from heat sources (>30°C) and oxidizing agents .
  • Transportation : Compliance with GHS guidelines—use UN-certified containers and avoid residential areas during transit .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite; avoid water to prevent toxic gas release .

Q. What analytical challenges arise when distinguishing this compound from its structural isomers?

Advanced Question
Isomers like 4-Fluoro-3-nitrotoluene (CAS 446-11-7) and 2-Fluoro-4-nitrotoluene (CAS 446-32-2) exhibit nearly identical mass spectra. Differentiation requires GC-MS with a chiral stationary phase (e.g., β-cyclodextrin) or NMR analysis of coupling constants (³JHF for fluorine-proton interactions) .

Q. How can researchers mitigate side reactions during N-alkylation of this compound?

Advanced Question
Side reactions (e.g., over-alkylation or nitro group reduction) are minimized by:

  • Using anhydrous K₂CO₃ as a base to avoid hydrolysis.
  • Maintaining temperatures <90°C to prevent Fries rearrangement.
  • Employing microwave irradiation for rapid, uniform heating, reducing reaction time from 12 hours (conventional) to 30 minutes .

Q. What applications does this compound have in material science?

Advanced Question
The compound is a precursor for fluorinated polyimides with high thermal stability (>400°C) and low dielectric constants (κ = 2.1–2.5). Polymerization with dianhydrides (e.g., pyromellitic dianhydride) under vacuum yields films used in microelectronics .

Q. How does the nitro group in this compound influence its environmental fate?

Advanced Question
Nitro groups render the compound resistant to microbial degradation. Photolysis under UV light (λ = 300–400 nm) generates toxic intermediates like 3-fluoro-4-nitrophenol. Remediation studies suggest ozonation (pH 9) achieves 90% degradation in 2 hours .

Q. What computational methods predict the reactivity of this compound derivatives?

Advanced Question
Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) model reaction pathways, such as nucleophilic aromatic substitution. Fukui indices identify the C-5 position as the most electrophilic (f⁻ = 0.12), guiding functionalization strategies .

Properties

IUPAC Name

2-fluoro-4-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMOWQCNPFDWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060002
Record name 3-Fluoro-4-nitrotoluene
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Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-34-4
Record name 2-Fluoro-4-methyl-1-nitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-fluoro-4-methyl-1-nitro-
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Record name 3-Fluoro-4-nitrotoluene
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Record name Benzene, 2-fluoro-4-methyl-1-nitro-
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Record name 3-Fluoro-4-nitrotoluene
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Record name 3-fluoro-4-nitrotoluene
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3-Fluoro-4-nitrotoluene
3-Fluoro-4-nitrotoluene
3-Fluoro-4-nitrotoluene

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